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Introduction
GNE-955 is a potent, orally active, small-molecule inhibitor of the Pim family of serine/threonine

kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are key regulators of cell survival

and proliferation, and their overexpression is implicated in various hematologic malignancies,

including multiple myeloma and leukemia.[4][5][6] GNE-955 exerts its anti-cancer effects by

inhibiting the phosphorylation of downstream targets of Pim kinases, such as BAD, S6

ribosomal protein, and 4E-BP1, thereby modulating apoptosis and protein translation.[1][5]

These application notes provide detailed protocols for in vitro assays to characterize the activity

of GNE-955.
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Assay Type
Target/Cell
Line

Parameter Value Reference

Biochemical

Kinase Assay
Pim-1 Ki 0.018 nM [1]

Biochemical

Kinase Assay
Pim-2 Ki 0.11 nM [1]

Biochemical

Kinase Assay
Pim-3 Ki 0.08 nM [1]

Antiproliferation

Assay

MM.1S (Multiple

Myeloma)
IC50 0.5 µM (72h) [1][5]

Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by GNE-955. Pim kinases,

downstream of growth factor signaling, phosphorylate and inactivate the pro-apoptotic protein

BAD, while activating pathways involved in protein synthesis through phosphorylation of S6

ribosomal protein and 4E-BP1. GNE-955 blocks these phosphorylation events.
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Caption: GNE-955 inhibits Pim kinases, preventing downstream phosphorylation events.

Experimental Protocols
Biochemical Pim Kinase Activity Assay
This protocol is designed to determine the in vitro inhibitory activity of GNE-955 against purified

Pim-1, Pim-2, and Pim-3 kinases using a luminescence-based assay that measures ADP

production.

Experimental Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b607700?utm_src=pdf-body-img
https://www.benchchem.com/product/b607700?utm_src=pdf-body
https://www.benchchem.com/product/b607700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Prepare Kinase, Substrate,
ATP, and GNE-955 dilutions

Add GNE-955/DMSO
to 384-well plate

Add Pim Kinase
(1, 2, or 3)

Add Substrate/ATP Mix
to initiate reaction

Incubate at RT
for 60 min Add ADP-Glo™ Reagent Incubate at RT

for 40 min
Add Kinase

Detection Reagent
Incubate at RT

for 30 min Read Luminescence End

Click to download full resolution via product page

Caption: Workflow for the biochemical Pim kinase inhibition assay.

Materials:

Purified recombinant Pim-1, Pim-2, Pim-3 enzymes

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Substrate (e.g., S6K substrate peptide)

ATP

GNE-955

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[7]

384-well white assay plates

Luminometer

Procedure:

Prepare serial dilutions of GNE-955 in DMSO, and then dilute further in Kinase Buffer.

Add 1 µL of the diluted GNE-955 or DMSO (vehicle control) to the wells of a 384-well plate.

[1]

Prepare the Pim kinase enzyme solution in Kinase Buffer and add 2 µL to each well.

Prepare the substrate/ATP mixture in Kinase Buffer. The final ATP concentration should be

close to the Km for each kinase.

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
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Incubate the plate at room temperature for 60 minutes.[1]

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.[1]

Incubate at room temperature for 40 minutes.[1]

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.[1]

Incubate at room temperature for 30 minutes.[1]

Measure the luminescence using a plate reader.

Calculate Ki values based on the inhibition curves.

Cell-Based Antiproliferation Assay
This protocol determines the effect of GNE-955 on the proliferation of the MM.1S multiple

myeloma cell line using a luminescent cell viability assay.

Experimental Workflow:

Start Seed MM.1S cells
in 96-well plate Incubate 24h Treat with serial dilutions

of GNE-955 Incubate 72h Equilibrate plate
to room temp (30 min)

Add CellTiter-Glo®
Reagent
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(2 min)

Incubate at RT
(10 min) Read Luminescence End
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Caption: Workflow for the cell-based antiproliferation assay.

Materials:

MM.1S human multiple myeloma cell line[1]

RPMI-1640 medium with supplements (e.g., 10% FBS)

GNE-955
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CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

96-well clear-bottom, white-walled assay plates

Luminometer

Procedure:

Seed MM.1S cells in a 96-well plate at an appropriate density and allow them to attach

overnight.

Prepare serial dilutions of GNE-955 in culture medium. The known IC50 of 0.5 µM can be

used as a midpoint for the dilution series.[1][5]

Remove the old medium and add the medium containing GNE-955 or vehicle control

(DMSO) to the cells.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

Equilibrate the plate to room temperature for 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

[8]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence.

Plot the results as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis of Pim Kinase Signaling
This protocol is used to detect changes in the phosphorylation status of Pim kinase

downstream targets (p-BAD, p-S6, p-4EBP1) in MM.1S cells following treatment with GNE-955.

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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